molecular formula C13H11BClFO3 B1453949 (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid CAS No. 1256355-83-5

(2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid

Cat. No. B1453949
CAS RN: 1256355-83-5
M. Wt: 280.49 g/mol
InChI Key: MENHUHUJPYUZCH-UHFFFAOYSA-N
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Description

The compound (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid is a type of boronic acid. It has a linear formula of C6H4OCH2C6H4ClB(OH)2 and a molecular weight of 262.50 . It is a solid substance .


Molecular Structure Analysis

The compound has a complex structure with a boronic acid group attached to a phenyl ring, which is further connected to a chlorobenzyl group through an oxygen atom . The InChI key for this compound is XHGOCNFADOJUMW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 153-158°C . It has a molecular weight of 262.50 g/mol . The compound has a topological polar surface area of 49.7 Ų, a heavy atom count of 18, and a complexity of 252 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Fluorescence Quenching and Spectroscopic Applications

Boronic acid derivatives, including (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid, are utilized in fluorescence quenching studies. These studies are essential for understanding the behavior of molecules in various environments and can lead to the development of new materials with specific photophysical properties. For instance, the fluorescence quenching study of boronic acid derivatives in alcohols has led to insights into the existence of different conformers of the solutes in the ground state (H. S. Geethanjali et al., 2015).

Role in Sensing and Material Chemistry

Boronic acids are increasingly used in diverse research areas due to their interactions with diols and strong Lewis bases. This interaction makes them useful in various sensing applications. The key interaction of boronic acids with diols allows utilization in areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics (Karel Lacina et al., 2014).

Biomedical Applications

In the field of biomedical research, boronic acid derivatives are being explored for their potential in constructing glucose sensing materials that operate at the physiological pH of bodily fluids. This has significant implications for diabetes management and other health conditions that require monitoring of blood sugar levels (Sasmita Das et al., 2003).

properties

IUPAC Name

[2-[(3-chlorophenyl)methoxy]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENHUHUJPYUZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655563
Record name {2-[(3-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid

CAS RN

1256355-83-5
Record name {2-[(3-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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